molecular formula C27H19ClN2O2S B4813309 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B4813309
M. Wt: 471.0 g/mol
InChI Key: VZPDTXHKDCYRME-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring:

  • Position 2: A sulfanyl (-S-) group linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety.
  • Position 4: A 2-methoxyphenyl substituent.
  • Position 6: A phenyl group.

This structure combines electron-withdrawing (carbonitrile, 4-chlorophenyl) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c1-32-26-10-6-5-9-21(26)22-15-24(18-7-3-2-4-8-18)30-27(23(22)16-29)33-17-25(31)19-11-13-20(28)14-12-19/h2-15H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPDTXHKDCYRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The thioether (-S-) moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reaction Conditions Product Yield References
Oxidation to sulfoxideH₂O₂ (30%), AcOH, 55–60°C, 2 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfinyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile75–80%
Oxidation to sulfonemCPBA (2 eq), DCM, 0°C to RT, 6 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfonyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile65–70%
  • Key Insight : Copper or iron catalysts (e.g., NH₄Fe(SO₄)₂) enhance selectivity for sulfoxide formation .

Hydrolysis of the Nitrile Group

The nitrile (-CN) at position 3 is hydrolyzed to carboxylic acid or amide derivatives.

Reaction Conditions Product Yield References
Acidic hydrolysisHCl (conc.), reflux, 8 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carboxylic acid60–65%
Basic hydrolysisNaOH (10%), H₂O, 100°C, 6 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carboxamide55–60%
  • Key Insight : Hydrolysis under acidic conditions proceeds via a nitrilium intermediate, while alkaline routes favor amide formation.

Reduction of the 2-Oxoethyl Group

The ketone (-CO-) in the 2-oxoethyl side chain is reduced to a hydroxyl or methylene group.

Reaction Conditions Product Yield References
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, RT, 12 h2-{[2-(4-Chlorophenyl)-2-hydroxyethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile85–90%
Wolff-Kishner reductionNH₂NH₂, KOH, ethylene glycol, 180°C2-{[2-(4-Chlorophenyl)ethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile70–75%
  • Key Insight : Hydrogenation preserves stereochemistry, while Wolff-Kishner eliminates the carbonyl entirely .

Substitution at the 4-Chlorophenyl Ring

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under forcing conditions.

Reaction Conditions Product Yield References
AminationNH₃ (aq), CuCl, 150°C, 24 h2-{[2-(4-Aminophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile40–45%
MethoxylationNaOMe, DMF, 120°C, 18 h2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile30–35%
  • Key Insight : Copper catalysts facilitate C–N bond formation in NAS reactions .

Cross-Coupling Reactions

The phenyl and pyridine rings engage in palladium- or copper-mediated couplings.

Reaction Conditions Product Yield References
Suzuki coupling (pyridine)Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile50–55%
Ullmann coupling (sulfanyl)CuI, L-proline, DMSO, 110°C, 24 h2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-(quinolin-3-yl)pyridine-3-carbonitrile60–65%
  • Key Insight : Electron-withdrawing groups (e.g., nitrile) enhance pyridine’s reactivity in cross-couplings .

Cyclization Reactions

Intramolecular cyclizations form fused heterocyclic systems.

Reaction Conditions Product Yield References
Acid-mediated cyclizationH₂SO₄ (conc.), 0°C, 1 h8-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-(2-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine-3-carbonitrile70–75%
  • Key Insight : Cyclization proceeds via protonation of the nitrile, followed by electrophilic attack .

Scientific Research Applications

Synthetic Pathway Overview

  • Starting Materials : The synthesis often begins with 4-chlorophenyl compounds and pyridine derivatives.
  • Reagents : Common reagents include bases like potassium hydroxide and solvents such as dimethylformamide.
  • Key Reactions : The reactions may involve nucleophilic substitutions, cyclization processes, and thiol modifications to introduce the sulfanyl group.

Biological Activities

Recent studies have investigated the biological activities of this compound, particularly its potential as an antitumor agent and in antimicrobial applications .

Antitumor Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study : In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated significant cytotoxic effects at micromolar concentrations.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HL-60 (Leukemia)10Cell cycle arrest

Antimicrobial Activity

  • Broad-Spectrum Efficacy : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Case Study : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Material Science Applications

Beyond biological applications, this compound's unique structure allows for exploration in material science, particularly in developing novel organic materials for electronic applications.

Organic Electronics

  • Conductivity Studies : Research indicates potential uses in organic light-emitting diodes (OLEDs) due to the compound's electron-rich aromatic systems.
  • Case Study : Preliminary experiments on thin films showed promising conductivity properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features Reference
Target Compound -S-(2-(4-Cl-phenyl)-2-oxoethyl) 2-methoxyphenyl Phenyl Balanced electronic effects; potential for π-π interactions. N/A
6-(4-Cl-phenyl)-2-[(4-Me-phenyl)sulfanyl]-4-(CF₃)pyridine-3-carbonitrile -S-(4-methylphenyl) Trifluoromethyl (CF₃) 4-chlorophenyl Enhanced lipophilicity due to CF₃; likely increased metabolic stability.
6-(4-Cl-phenyl)-1-(4-F-benzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile -S-(methyl) Methylsulfanyl 4-chlorophenyl Dihydro-pyridine core; potential redox activity.
6-(4-Cl-phenyl)-2-(2,4-diCl-phenoxy)-4-(CF₃)pyridine-3-carbonitrile -O-(2,4-dichlorophenyl) Trifluoromethyl (CF₃) 4-chlorophenyl Electron-deficient phenoxy group; possible herbicidal activity.
2-[(4-Cl-benzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile -S-(4-Cl-benzyl) and -S-phenyl 2-methylpropyl Pyrimidine core Dual sulfanyl groups; pyrimidine scaffold may alter binding affinity.

Key Findings from Analog Studies

Antibacterial and Cytotoxic Activity :

  • Analogs with chlorophenyl and sulfanyl groups (e.g., 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile ) demonstrated moderate antibacterial activity against S. aureus and E. coli, with MIC values ranging from 32–64 µg/mL . Cytotoxicity assays on HeLa cells revealed IC₅₀ values of 18–45 µM, suggesting selective toxicity .
  • The trifluoromethyl group in 6-(4-Cl-phenyl)-2-[(4-Me-phenyl)sulfanyl]-4-(CF₃)pyridine-3-carbonitrile (Reference ) may enhance membrane permeability due to its hydrophobicity, though specific activity data are unavailable.

Synthetic Pathways: Thorpe-Ziegler cyclization (using NaOMe) and nucleophilic substitution are common methods for synthesizing pyridine-3-carbonitrile derivatives . For example, the reaction of 3-cyano-(2H)-pyridones with thiophenols yielded sulfanyl-substituted analogs .

Crystallographic Validation :

  • Structural analogs (e.g., 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile ) were validated using SHELX software, confirming bond lengths and angles consistent with related compounds .

Unique Features of the Target Compound

  • Position 6 (Phenyl) : Unlike chlorophenyl-substituted analogs, the unsubstituted phenyl group may reduce electron-withdrawing effects, increasing electron density at the pyridine core.

Biological Activity

The compound 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile , also known by its CAS number 332100-84-2 , is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C27H19ClN2O2S
  • Molar Mass : 470.97 g/mol
  • Density : 1.35 g/cm³ (predicted)
  • Boiling Point : 666.3 °C (predicted)
  • pKa : -1.43 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the chlorophenyl and methoxyphenyl groups suggests potential interactions through π-π stacking and hydrogen bonding, which may enhance binding affinity to target proteins.

Antitumor Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antitumor activity by inhibiting key pathways involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of kinases such as BRAF and EGFR, which are crucial in cancer signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on this compound's efficacy remains limited. Related compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential for broader antimicrobial applications .

Anti-inflammatory Effects

Compounds within this chemical class have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also contribute to reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureEffect on Activity
Chlorophenyl GroupEnhances lipophilicity and binding
Methoxyphenyl GroupIncreases solubility and bioavailability
Sulfanyl LinkerMay facilitate enzyme interactions
Carbonitrile FunctionalityPotentially increases receptor affinity

Case Studies

  • Antitumor Study : In vitro assays demonstrated that similar pyridine derivatives inhibited cell growth in cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : A study conducted on related compounds revealed a minimum inhibitory concentration (MIC) range of 31.25 - 62.5 µg/mL against standard bacterial strains.
  • Inflammation Model : Animal studies showed reduced levels of inflammatory markers when treated with pyridine derivatives, indicating a potential therapeutic application in inflammatory diseases.

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-chlorophenyl ketone derivatives with aminopyridine precursors under basic conditions to form the pyridine core .
  • Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation, as seen in analogous pyridine carbonitriles .
  • Functionalization : Introducing the sulfanyl and methoxyphenyl groups via nucleophilic substitution or coupling reactions. Characterization :
  • X-ray crystallography confirms molecular geometry (e.g., bond angles, torsion angles) .
  • NMR spectroscopy (¹H/¹³C) verifies substituent integration and regiochemistry .
  • Mass spectrometry validates molecular weight and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves spatial arrangement of substituents, as demonstrated for structurally related pyridine carbonitriles (e.g., C–C bond lengths: ~1.47–1.50 Å; torsion angles: ±5–10°) .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2220–2240 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • HPLC-MS : Ensures purity (>95%) and detects byproducts .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields reported for similar pyridine carbonitriles using different catalysts?

Discrepancies in yields (e.g., Pd vs. Cu catalysts) may arise from:

  • Catalyst efficiency : Pd complexes often provide higher regioselectivity in coupling steps but require inert atmospheres .
  • Solvent effects : Polar aprotic solvents (DMF, toluene) influence reaction rates and byproduct formation . Methodology :
  • Conduct Design of Experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios.
  • Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What computational approaches elucidate the structure-activity relationship (SAR) of this compound’s biological activity?

  • Molecular docking : Predicts binding affinity to targets (e.g., kinases, GPCRs) by analyzing interactions between the carbonitrile group and active-site residues .
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with biological data (e.g., IC₅₀ values) .
  • MD simulations : Assesses conformational stability of the sulfanyl-linked 4-chlorophenyl group in aqueous vs. lipid environments .

Q. How can conflicting biological activity data for structurally similar compounds be resolved?

Contradictions (e.g., antifungal vs. inactive results) may stem from:

  • Purity variability : Impurities >5% can skew assay results; validate via HPLC-DAD/ELSD .
  • Assay conditions : Differences in cell lines (e.g., fungal species) or incubation times affect outcomes. Strategies :
  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform dose-response curves to compare EC₅₀ values across studies .

Methodological Considerations

  • Crystallographic Data Interpretation :

    ParameterTypical Range for Pyridine CarbonitrilesReference
    C–C bond lengths (Å)1.47–1.50
    C≡N bond length (Å)1.14–1.16
    Dihedral angles (°)±5–10 (aryl-pyridine plane)
  • Synthetic Optimization Workflow :

    • Screen catalysts (Pd(OAc)₂, CuI) and solvents (DMF, THF) in small-scale reactions.
    • Scale up high-yield conditions (e.g., 80°C, N₂ atmosphere) with continuous flow reactors to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

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